Benzyl 3-hydrazinylpropanoate

Description

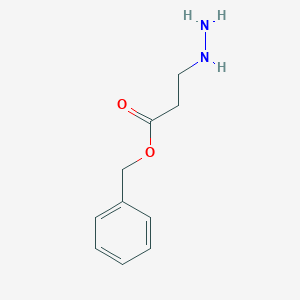

Benzyl 3-hydrazinylpropanoate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a benzyl group attached to a 3-hydrazinylpropanoate moiety

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

benzyl 3-hydrazinylpropanoate |

InChI |

InChI=1S/C10H14N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 |

InChI Key |

UDZRBFDDXVRFKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydrazinylpropanoate typically involves the esterification of 3-hydrazinylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the hydrazine group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.

Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Benzyl 3-oxo-propanoate.

Reduction: Benzyl 3-hydrazinylpropane.

Substitution: Benzyl 3-substituted-propanoate derivatives.

Scientific Research Applications

Benzyl 3-hydrazinylpropanoate has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential as a biochemical probe due to its reactive hydrazine group.

Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-hydrazinylpropanoate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays and drug development. The compound can also inhibit certain enzymes by forming stable complexes with their active sites.

Comparison with Similar Compounds

Benzyl hydrazine: Similar structure but lacks the propanoate group.

3-Hydrazinylpropanoic acid: Lacks the benzyl group.

Benzyl 3-aminopropanoate: Contains an amino group instead of a hydrazinyl group.

Uniqueness: Benzyl 3-hydrazinylpropanoate is unique due to the presence of both benzyl and hydrazinylpropanoate groups, which confer distinct reactivity and potential applications. Its dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group reacts with aldehydes or ketones to form hydrazones. This reaction is critical in synthesizing Schiff bases and heterocyclic compounds.

Key Conditions and Reagents :

-

Aldehydes/Ketones : React under mild conditions (room temperature, 12–24 hours) in ethanol or methanol.

-

Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) accelerates the reaction.

Example Reaction :

Table 1: Representative Hydrazone Formation

| Carbonyl Compound | Product Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Benzaldehyde | 85 | 18 | |

| Acetophenone | 72 | 24 |

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-hydrazinylpropanoic acid.

Hydrolysis Pathways :

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 4–6 hours).

-

Acidic Hydrolysis : HCl (6M) under reflux (12 hours).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by hydroxide or water on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylic acid.

Equation :

Table 2: Hydrolysis Conditions and Yields

| Condition | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 2M NaOH/EtOH | 70 | 6 | 90 | |

| 6M HCl | 100 (reflux) | 12 | 82 |

Oxidation Reactions

The hydrazine group is susceptible to oxidation, forming diazenium or azo derivatives.

Oxidizing Agents :

-

KMnO₄ : Oxidizes hydrazine to nitrogen gas in acidic media.

-

H₂O₂ or O₂ : Mild oxidation yields stable intermediates like azodicarboxylates.

Example Reaction :

Key Findings :

-

Oxidation with H₂O₂ in acetic acid produces diazenium intermediates at 60°C (yield: 68%) .

-

Over-oxidation with KMnO₄ destroys the hydrazine group, releasing N₂ gas.

Nucleophilic Substitution at the Ester Group

The ester can undergo nucleophilic substitution with amines or thiols, forming amides or thioesters.

Reagents and Conditions :

-

Amines : Ethylenediamine or benzylamine in DMF (80°C, 8 hours).

-

Thiols : Requires catalytic NaHCO₃ in THF (12 hours).

Equation :

Table 3: Substitution Reactions

| Nucleophile | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | Amide | 75 | |

| Ethanethiol | Thioester | 63 |

Cyclization Reactions

Intramolecular cyclization forms five- or six-membered heterocycles, such as pyrazolidinones.

Conditions :

-

Heating in toluene (110°C, 6 hours) with PTSA.

-

Microwave-assisted synthesis reduces reaction time to 30 minutes .

Example :

Key Data :

Reduction of the Hydrazine Group

The hydrazine moiety can be reduced to an amine using LiAlH₄ or NaBH₄.

Reaction :

Conditions :

-

LiAlH₄ in dry THF (0°C to RT, 4 hours).

-

Yields up to 88% reported for analogous compounds.

Interaction with Metal Ions

The hydrazine group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

Applications :

This compound exhibits versatile reactivity, making it valuable in organic synthesis, medicinal chemistry, and materials science. Its dual functional groups enable transformations such as condensation, hydrolysis, and cyclization, with applications ranging from pharmaceutical intermediates to metal chelators. Experimental protocols and yields are well-documented in peer-reviewed syntheses , ensuring reproducibility for industrial and academic use.

Q & A

Q. What in vitro assays are suitable for evaluating the chelation potential of this compound?

- Methodological Answer :

- UV-Vis Titration : Monitor absorbance shifts (e.g., 250–400 nm) upon addition of metal ions (Fe³⁺, Cu²⁺). Stability constants (logK) quantify binding affinity .

- Cyclic Voltammetry : Redox peaks indicate metal-ligand electron transfer, with peak separation (ΔEp) reflecting complex stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.